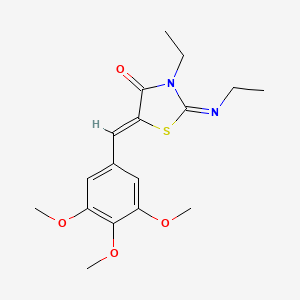

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

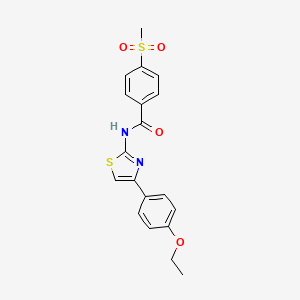

The compound "(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one" is a derivative of 4-thiazolidinone, a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of this compound includes a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms, and a 3,4,5-trimethoxybenzylidene moiety, suggesting potential for diverse chemical reactivity and biological interactions.

Synthesis Analysis

The synthesis of related 4-thiazolidinone derivatives has been explored in various studies. For instance, 4-thiazolidinones were used as key intermediates for the synthesis of 2-arylimino-5-arylidene-4-thiazolidinones derivatives through nucleophilic addition reactions with arylidene malononitrile . Additionally, the reaction of 4-thiazolidinone with different reagents can lead to the formation of enamines and other heterocyclic amines, resulting in polyfunctionally substituted fused pyrimidine derivatives . These synthetic routes highlight the versatility of the thiazolidinone core in creating a wide array of derivatives, including the compound of interest.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been elucidated using techniques such as X-ray single crystal analysis, which helps in determining the Z/E isomerism configuration and establishing the proposed structures with certainty . The molecular inter-contacts and the overall geometry of similar compounds have been explored using Hirshfeld surface analysis, providing insights into the intermolecular interactions that may influence the compound's properties and reactivity .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions, leading to the formation of different products depending on the reactants used. For example, the reaction of 5-arylmethylene-2-imino-4-oxo-2-thiazolidine with different amines and reagents can yield imidazolidinones, dimeric products, and thiazolones, among others . These reactions demonstrate the reactivity of the thiazolidinone core and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives can be influenced by their molecular structure. Spectroscopic methods such as FT-IR and NMR, along with density functional theory (DFT) calculations, have been used to characterize these compounds . The vibrational frequencies, chemical shift values, and frontier molecular orbitals (FMOs) are calculated to match experimental data, providing a comprehensive understanding of the compound's properties. The electronic transitions and energy gaps between HOMO and LUMO orbitals can be indicative of the compound's electronic properties and potential applications .

Applications De Recherche Scientifique

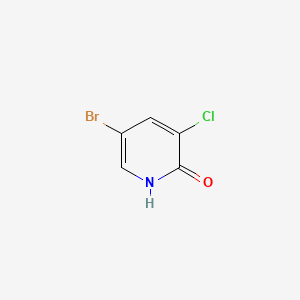

Biological Activities of Thiazolidin-4-Ones

Thiazolidin-4-ones exhibit a variety of biological activities, which can be tailored by modifying their structure. Research has shown that these compounds possess significant antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity has been a subject of investigation, offering clues for the rational design of new small molecules with enhanced biological activity among thiazolidin-4-ones derivatives (Mech, Kurowska, & Trotsko, 2021).

Synthetic Methodologies and Green Chemistry

The synthesis of thiazolidin-4-one derivatives, including green synthetic approaches, highlights their importance in medicinal chemistry. The 1,3-thiazolidin-4-one nucleus and its analogs are found in commercial pharmaceuticals, demonstrating their pharmacological significance. The development of advanced synthesis methodologies, including green chemistry, for obtaining these functional groups underscores their potential for creating new drugs with activities against various diseases (Santos, Jones Junior, & Silva, 2018).

Thiazolidine Derivatives and Pharmacological Activity

Thiazolidine motifs are intriguing for their presence in diverse natural and bioactive compounds. These motifs exhibit varied biological properties, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Various synthetic approaches, including multicomponent reactions and green chemistry, have been employed to improve their selectivity, purity, and pharmacokinetic activity. This review provides a comprehensive overview of systematic approaches for the synthesis of thiazolidine and its derivatives, along with their pharmacological activity, emphasizing the advantages of green synthesis (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Propriétés

IUPAC Name |

(5Z)-3-ethyl-2-ethylimino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-6-18-17-19(7-2)16(20)14(24-17)10-11-8-12(21-3)15(23-5)13(9-11)22-4/h8-10H,6-7H2,1-5H3/b14-10-,18-17? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROXZAWQESKTCA-ZJXOLZOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)S1)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN=C1N(C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/S1)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2520881.png)

![3-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2520885.png)

![1-(4-Methoxyphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2520888.png)

![5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2520889.png)

![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2520892.png)

![N-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]but-2-ynamide](/img/structure/B2520894.png)

![Ethyl 4-[2-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2520896.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2520897.png)

![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520899.png)